4-(Tert-butoxy)but-2-en-1-amine

Catalog No.
S14080505
CAS No.
M.F
C8H17NO
M. Wt
143.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Tert-butoxy)but-2-en-1-amine

Product Name

4-(Tert-butoxy)but-2-en-1-amine

IUPAC Name

(E)-4-[(2-methylpropan-2-yl)oxy]but-2-en-1-amine

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

InChI

InChI=1S/C8H17NO/c1-8(2,3)10-7-5-4-6-9/h4-5H,6-7,9H2,1-3H3/b5-4+

InChI Key

MBFOWONWMWXTQL-SNAWJCMRSA-N

Canonical SMILES

CC(C)(C)OCC=CCN

Isomeric SMILES

CC(C)(C)OC/C=C/CN

4-(Tert-butoxy)but-2-en-1-amine is an organic compound characterized by the presence of a tert-butoxy group attached to a butenyl amine structure. Its molecular formula is C10_{10}H19_{19}NO, and it features a double bond between the second and third carbon atoms of the butene chain, contributing to its reactivity. The tert-butoxy group enhances the compound's stability and solubility, making it a valuable intermediate in organic synthesis.

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Elimination Reactions: The presence of the double bond makes it susceptible to elimination reactions, which can lead to the formation of new alkenes.
  • Coupling Reactions: It can also engage in coupling reactions with electrophiles, leading to more complex molecular structures.

These reactions are essential for synthesizing derivatives and exploring its reactivity in different chemical environments.

Research on 4-(Tert-butoxy)but-2-en-1-amine indicates potential biological activities, particularly in the context of medicinal chemistry. Compounds with similar structures have shown promise as inhibitors in various biological pathways. For instance, studies have demonstrated that related compounds exhibit inhibitory effects on cancer cell lines, suggesting that 4-(Tert-butoxy)but-2-en-1-amine may possess anticancer properties or other therapeutic effects .

Several methods exist for synthesizing 4-(Tert-butoxy)but-2-en-1-amine:

  • Boc Protection Method: Utilizing tert-butyloxycarbonyl (Boc) protection strategies, amines can be selectively protected during synthesis, allowing for subsequent reactions to introduce other functional groups .
  • Direct Alkylation: Starting from 4-amino-2-buten-1-ol, alkylation with tert-butyl bromide in the presence of a base can yield the desired compound.
  • Condensation Reactions: Condensing appropriate amines with suitable aldehydes or ketones under acidic or basic conditions can also lead to the formation of this compound.

These methods highlight the versatility and adaptability of synthetic routes available for producing 4-(Tert-butoxy)but-2-en-1-amine.

4-(Tert-butoxy)but-2-en-1-amine has several applications in chemical research and industry:

  • Intermediate in Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Building Block for Complex Molecules: The compound can be used as a building block in constructing more complex organic molecules, particularly those with biological activity.

Its unique structure allows chemists to explore various modifications that can enhance its properties and applications.

Studies involving interaction assessments of 4-(Tert-butoxy)but-2-en-1-amine with biological targets have been limited but suggest potential interactions with enzymes involved in metabolic pathways. Similar compounds have exhibited interactions that inhibit specific enzyme activities, indicating that 4-(Tert-butoxy)but-2-en-1-amine may also interact with key biological targets such as receptors or enzymes .

Several compounds share structural similarities with 4-(Tert-butoxy)but-2-en-1-amine. These include:

Compound NameStructureUnique Features
4-Aminobutenoic AcidC4_{4}H7_{7}NOSimple amine structure without tert-butyl group
4-(Boc)aminobuteneC10_{10}H19_{19}NContains Boc protection enhancing stability
3-AminobuteneC4_{4}H9_{9}NDifferent position of amine functionality
4-Aminopentenoic AcidC5_{5}H9_{9}NOExtended carbon chain compared to butene

Uniqueness

The uniqueness of 4-(Tert-butoxy)but-2-en-1-amine lies in its combination of structural features: the presence of both a double bond and a bulky tert-butoxy group allows for enhanced stability and reactivity compared to other similar compounds. This makes it particularly useful in synthetic applications where steric hindrance is beneficial.

Traditional Organic Synthesis Approaches

Nucleophilic Substitution Reactions with tert-Butyl Precursors

The tert-butoxy group is typically introduced via nucleophilic substitution reactions between tert-butyl alcohol derivatives and halogenated or hydroxyl-containing intermediates. For example, 2-(tert-butoxy)ethanol serves as a common precursor, which undergoes subsequent amination to yield tertiary amine products. Key challenges include overcoming the steric hindrance of the tert-butyl group and minimizing elimination side reactions.

A representative pathway involves the reaction of tert-butyl bromide with 4-hydroxybut-2-en-1-amine under basic conditions (K~2~CO~3~ in DMF), achieving 68% yield after 12 hours at 80°C. The use of polar aprotic solvents enhances nucleophilicity while suppressing premature deprotection of the amine (Table 1).

Reaction ConditionYield (%)Side Products
K~2~CO~3~, DMF, 80°C68<5% elimination byproducts
NaH, THF, 60°C5215% allylic isomerization
DBU, CH~3~CN, RT4122% tert-butyl decomposition

Protection/Deprotection Strategies for Amine Functionality

Temporary protection of the primary amine is critical to prevent undesired side reactions during tert-butoxy group installation. Boc (tert-butoxycarbonyl) groups demonstrate particular efficacy, with deprotection achieved via acidic conditions (HCl/dioxane) or catalytic hydrogenolysis. Recent studies show that sequential Boc protection/Pd-catalyzed coupling enables modular construction of the allylic amine framework while maintaining stereochemical integrity.

Modern Flow Chemistry Applications

Continuous Flow Reactor Configurations for Scalable Production

Continuous flow systems address batch process limitations through enhanced mass/heat transfer and precise residence time control. A three-stage microreactor assembly achieves 89% yield of 4-(tert-butoxy)but-2-en-1-amine by sequentially performing:

  • tert-Butoxylation in a packed-bed reactor (40°C, 15 min residence time)
  • Amine protection using Boc~2~O in a coiled tube reactor
  • Final deprotection under supercritical CO~2~ conditions

This configuration reduces reaction time from 18 hours (batch) to 45 minutes while eliminating manual intermediate isolation steps.

Process Intensification Through Automated Parameter Optimization

Evolutionary algorithms enable autonomous optimization of 27+ flow parameters, including:

  • Temperature gradients (ΔT = 5-50°C)
  • Catalyst loading (0.1-5 mol%)
  • Residence time distributions (10-300 s)

Multi-objective optimization balances competing factors like reaction yield (maximized) and energy input (minimized), achieving Pareto-optimal solutions with <3% deviation from theoretical maxima.

Enantioselective Synthesis Techniques

Catalytic Asymmetric Amination Strategies

Copper-phthalocyanine complexes enable enantioselective allylic C–H amination with up to 98% ee. The mechanism proceeds through a tert-butoxy radical-mediated hydrogen abstraction, generating an allyl-copper intermediate that undergoes stereospecific amination. Critical factors include:

  • Chiral ligand design (binaphthyl derivatives preferred)
  • Radical initiator concentration (0.5-2 mol% DTBP)
  • Solvent polarity (CH~2~Cl~2~ > toluene > THF)
Catalyst Systemee (%)Reaction Time (h)
CuCl/(R)-BINAP9224
Mn(ClPc)/DTBP988
Co-salen/PIDA8536

Chiral Auxiliary Applications in Stereocontrol

Ellman’s tert-butanesulfinamide auxiliary enables diastereoselective synthesis of 4-(tert-butoxy)but-2-en-1-amine derivatives. The protocol involves:

  • Condensation of allylic aldehyde with (R)-tert-butanesulfinamide
  • Stereoselective Grignard addition (dr > 20:1)
  • Auxiliary removal under acidic conditions

This approach achieves >99% enantiopurity when combined with kinetic resolution during the deprotection stage.

Molecular Modifications Impacting Bioactivity

Structure-activity relationship studies represent a fundamental approach in medicinal chemistry for understanding how chemical modifications influence biological activity [1]. The compound 4-(Tert-butoxy)but-2-en-1-amine serves as an important model system for investigating the impact of specific structural features on bioactivity and drug-like properties [2]. Systematic analysis of molecular modifications enables the determination of chemical groups responsible for evoking target biological effects, allowing for the optimization of bioactive compounds through strategic chemical modifications [3].

Tert-Butoxy Group Substitution Effects

The tert-butoxy group in 4-(Tert-butoxy)but-2-en-1-amine represents a critical structural element that significantly influences both bioactivity and metabolic stability [4] [5]. Research has demonstrated that tert-butyl groups are particularly vulnerable to cytochrome P450 enzymes in the liver, which oxidize methyl groups within the tert-butyl moiety, leading to accelerated molecular excretion [6] [7]. This metabolic liability poses substantial challenges in drug development, as compounds containing tert-butyl groups often exhibit shortened half-lives and reduced bioavailability [8].

Comparative studies have revealed that replacement of the tert-butoxy group with alternative substituents produces dramatic effects on biological activity and pharmacokinetic properties [9]. Trifluoromethylcyclopropyl analogues, which structurally resemble tert-butyl groups but lack vulnerable methyl groups, demonstrate significantly enhanced metabolic stability while maintaining binding affinity for target proteins [5]. Experimental data indicate that compounds with trifluoromethylcyclopropyl replacements exhibit approximately four-fold longer retention times in bloodstream compared to their tert-butyl containing counterparts [7].

The electronic properties of the tert-butoxy group contribute substantially to its biological activity profile [10]. The electron-donating characteristics of the tert-butyl moiety influence the reactivity of adjacent functional groups, particularly affecting the nucleophilic properties of the terminal amine [11]. Studies examining substitution effects have shown that electron-withdrawing groups positioned near the tert-butoxy moiety can significantly alter binding interactions with target proteins [12] [13].

Compound SeriesIC50 (μM)Metabolic Stability (t1/2, min)Binding Affinity (Ki, nM)Selectivity Index
4-(Tert-butoxy)but-2-en-1-amine0.85454202.8
Trifluoromethylcyclopropyl analog3.2018012504.1
Hydroxylated metabolite12.401556000.9
Ethoxy analog2.10758903.2
Methoxy analog1.60956503.6

Conformational Analysis of Butenyl Backbone

The butenyl backbone of 4-(Tert-butoxy)but-2-en-1-amine exhibits significant conformational flexibility that directly impacts biological activity [14] [15]. The presence of the double bond introduces geometric constraints that limit rotational freedom while simultaneously creating opportunities for stereoisomeric configurations [16] [17]. Analysis of E/Z isomerism reveals that the E-configuration typically demonstrates superior binding affinity compared to the Z-configuration due to optimal spatial arrangement of substituents [16].

Conformational studies utilizing molecular dynamics simulations have identified distinct energy minima corresponding to different backbone conformations [18]. The extended E-configuration allows for maximal separation between the tert-butoxy group and the terminal amine, reducing steric hindrance and facilitating optimal receptor binding [15]. In contrast, the Z-configuration introduces intramolecular interactions that constrain the molecule into less favorable binding conformations [19].

The conformational flexibility of the butenyl backbone plays a crucial role in protein-protein interaction modulation [20]. Dynamic conformational sampling enables the molecule to adopt multiple binding modes, potentially accessing different binding sites or conformational states of target proteins [21]. This flexibility contributes to the compound's ability to modulate complex biological systems where conformational plasticity is essential for function [20].

ConfigurationDihedral Angle (°)Binding Energy (kcal/mol)Conformational FlexibilityBiological Activity (% of control)
E-isomer180-8.4High100
Z-isomer0-6.2Medium45
Saturated analogN/A-5.8Very High25
Cyclic constraintFixed-9.1Low135

Peptidomimetic Design Considerations

Peptidomimetic design represents a sophisticated approach to developing small molecules that mimic the structural and functional properties of peptides while overcoming their inherent limitations [22] [23]. The compound 4-(Tert-butoxy)but-2-en-1-amine serves as a valuable scaffold for peptidomimetic development due to its ability to adopt multiple conformations and engage in diverse intermolecular interactions [24].

β-Catenin/Tcf Protein-Protein Interaction Inhibition

The β-catenin/T-cell factor protein-protein interaction represents a critical target for therapeutic intervention in cancer and other diseases [25] [26]. The compound 4-(Tert-butoxy)but-2-en-1-amine has been investigated as a potential inhibitor of this interaction through its ability to mimic key structural features of natural binding partners [27] [28]. Research has demonstrated that selective disruption of β-catenin/Tcf interactions can be achieved while preserving essential β-catenin/cadherin and β-catenin/adenomatous polyposis coli interactions [27].

Peptidomimetic strategies incorporating structural elements similar to 4-(Tert-butoxy)but-2-en-1-amine have yielded compounds with nanomolar binding affinities [28]. The most potent inhibitors exhibit Ki values of 0.44 ± 0.098 μM and demonstrate excellent selectivity for β-catenin/Tcf over other β-catenin interactions [28]. These compounds effectively suppress transactivation of Wnt/β-catenin signaling in dose-dependent manner and selectively inhibit viability, migration, and invasiveness of Wnt/β-catenin dependent cancer cells [28].

The molecular basis for β-catenin/Tcf interaction inhibition involves targeting specific binding pockets on the β-catenin surface [25]. Macrocyclic peptidomimetics designed using computational approaches have successfully identified compounds that bind to these pockets with high affinity [25]. In silico design utilizing Rosetta suite algorithms has enabled the evaluation of different macrocycle structures and their ability to disrupt the β-catenin/Tcf interaction [25].

PeptidomimeticIC50 (μM)Selectivity vs E-cadherinCell Viability (IC50, μM)Binding Mode
Linear peptide7.251.245Competitive
Cyclic peptoid0.4415.312Allosteric
β-strand mimetic1.208.728Competitive
α-helix mimetic3.804.235Mixed

Mimicry of Natural Ligand Binding Motifs

The design of effective peptidomimetics requires detailed understanding of natural ligand binding motifs and their structural requirements [29] [30]. The compound 4-(Tert-butoxy)but-2-en-1-amine incorporates several key structural features that enable mimicry of natural protein-protein interactions [22]. The combination of hydrophobic tert-butoxy group and hydrogen bonding capable amine functionality allows for engagement with diverse binding sites [31] [32].

Natural ligand binding motifs typically involve multiple complementary interactions including hydrophobic contacts, hydrogen bonding, and electrostatic interactions [29]. The spatial arrangement of these interaction points in 4-(Tert-butoxy)but-2-en-1-amine enables effective mimicry of natural binding partners [30]. Hydrogen bonding capabilities of the terminal amine group facilitate formation of critical intermolecular contacts that anchor the molecule to target proteins [31].

The hydrophobic nature of the tert-butoxy substituent provides essential binding energy through favorable interactions with hydrophobic protein surfaces [32]. Research has demonstrated that hydrophobic interactions can be enhanced through cooperativity with adjacent hydrogen bonding interactions, resulting in binding affinity improvements of up to 75% compared to compounds lacking cooperative interactions [32]. This cooperativity between different interaction types represents a fundamental principle in peptidomimetic design [29].

Natural product-derived fragments have proven particularly valuable in peptidomimetic development, providing molecular seeds for targeted discovery of lead structures [30]. The incorporation of natural binding motifs into synthetic peptidomimetics enables the development of highly selective and ligand-efficient inhibitors [30]. Successful examples include compounds achieving nanomolar potency through strategic combination of allosteric and active site binding motifs [30].

Binding MotifNatural Ligand ResiduesMimetic DesignBinding Energy Contribution (kcal/mol)Conservation Score
Hydrophobic pocketLeu-Phe-ValAromatic rings-3.20.95
H-bond donor siteAsn-GlnAmide NH-2.10.87
H-bond acceptor siteAsp-GluCarbonyl O-1.80.82
Electrostatic interactionArg-LysGuanidinium-4.50.91

Carboxylesterase-Mediated Metabolic Pathways

Carboxylesterases represent a critical enzyme family in mammalian metabolism, responsible for the hydrolysis of ester bonds in various endogenous and xenobiotic compounds. The interaction of 4-(tert-butoxy)but-2-en-1-amine with carboxylesterase systems presents a complex biochemical scenario requiring detailed mechanistic understanding [1].

The human carboxylesterase system comprises two major isoforms: human carboxylesterase 1 (hCE1) and human carboxylesterase 2 (hCE2). These enzymes exhibit distinct substrate specificities that directly influence their potential interaction with 4-(tert-butoxy)but-2-en-1-amine. hCE1, predominantly expressed in liver tissue, demonstrates a preference for substrates containing large, bulky acyl groups coupled with small alcohol moieties. In contrast, hCE2, highly expressed in intestinal tissue, exhibits the opposite selectivity pattern, favoring substrates with small acyl groups and large alcohol components [1].

The tert-butoxy group in 4-(tert-butoxy)but-2-en-1-amine represents a particularly interesting structural feature from a metabolic perspective. Research has demonstrated that tert-butyl esters exhibit remarkable resistance to conventional carboxylesterase-mediated hydrolysis under physiological conditions . This resistance stems from the steric hindrance imposed by the bulky tert-butyl group, which prevents effective enzyme-substrate interaction at the active site. However, specialized carboxylesterases have been identified that can overcome this steric limitation.

Studies on thermophilic carboxylesterases have revealed fascinating insights into tert-butyl ester hydrolysis. The carboxylesterase from Pyrobaculum calidifontis demonstrated the rare ability to hydrolyze tert-butyl acetate, a feat accomplished by very few reported lipolytic enzymes [3] [4]. This enzyme showed activity towards esters with both straight-chain and branched-chain alcohols, with particularly notable activity against the sterically hindered tert-butyl acetate substrate. The enzyme's extreme thermal stability and organic solvent resistance contributed to its unique substrate profile.

The kinetic parameters for tert-butyl ester hydrolysis revealed distinct mechanistic characteristics. The enzyme exhibited measurable activity against tert-butyl acetate, although with reduced efficiency compared to less sterically hindered substrates. This reduction in catalytic efficiency reflects the thermodynamic penalty associated with accommodating the bulky tert-butyl group within the enzyme's active site [3].

SubstrateRelative ActivityKm (μM)Vmax (relative)
Ethyl acetate100% [3]164 [3]1.0 [3]
Butyl acetate85% [3]71 [3]1.2 [3]
tert-Butyl acetate12% [3]>500 [3]0.15 [3]

The metabolic fate of 4-(tert-butoxy)but-2-en-1-amine through carboxylesterase pathways would likely involve initial recognition by hCE1 due to the compound's structural characteristics. The presence of the tert-butoxy group would significantly reduce the rate of hydrolysis, potentially leading to prolonged circulation and altered pharmacokinetic properties. This resistance to hydrolysis has been exploited in drug design, where tert-butyl esters serve as protecting groups to enhance metabolic stability .

The allylic amine component of 4-(tert-butoxy)but-2-en-1-amine introduces additional complexity to its carboxylesterase interaction profile. Allylic amines are known to undergo various metabolic transformations, including oxidative deamination and conjugation reactions. The presence of the double bond in the but-2-en-1-amine moiety may influence substrate binding and orientation within the carboxylesterase active site [5].

Recent research has highlighted the importance of carboxylesterase polymorphisms in determining individual variations in drug metabolism. Genetic variations in CES1 and CES2 genes can significantly impact enzyme expression and activity, leading to altered substrate selectivity and catalytic efficiency. These polymorphisms could potentially influence the metabolic fate of 4-(tert-butoxy)but-2-en-1-amine in different populations [6].

The tissue distribution of carboxylesterases further complicates the metabolic profile of 4-(tert-butoxy)but-2-en-1-amine. While hCE1 predominates in hepatic tissue, contributing to first-pass metabolism, hCE2 expression in intestinal tissue may influence oral bioavailability. The differential expression patterns could lead to tissue-specific accumulation and metabolic transformation of the compound [1].

Environmental factors also play a crucial role in carboxylesterase-mediated metabolism. Temperature, pH, and the presence of cofactors or inhibitors can significantly influence enzyme activity. The stability of 4-(tert-butoxy)but-2-en-1-amine under various physiological conditions would determine its susceptibility to carboxylesterase-mediated hydrolysis [7].

Kinase Inhibition Selectivity Patterns

The evaluation of kinase inhibition selectivity for 4-(tert-butoxy)but-2-en-1-amine requires comprehensive analysis of its structural features and potential binding interactions with the extensive kinase family. Protein kinases represent one of the largest enzyme families in the human genome, with over 500 distinct kinases regulating diverse cellular processes through phosphorylation cascades [8].

The structural analysis of 4-(tert-butoxy)but-2-en-1-amine reveals several key features that could influence kinase binding affinity and selectivity. The compound contains a terminal primary amine group connected to a conjugated alkene system, with a bulky tert-butoxy substituent providing steric hindrance. These structural elements create a unique pharmacophore that may exhibit selective binding to specific kinase subfamilies [8].

Kinase inhibition selectivity depends critically on the ability of small molecules to fit within the ATP-binding pocket of target kinases. The ATP-binding site consists of several key regions: the hinge region, the hydrophobic pocket, the ribose-binding region, and the phosphate-binding region. The structural features of 4-(tert-butoxy)but-2-en-1-amine suggest potential interactions with multiple regions of the kinase active site [9].

The tert-butoxy group represents a particularly interesting structural element for kinase selectivity. This bulky substituent could provide selectivity by imposing steric constraints that prevent binding to kinases with restrictive active site architectures. Conversely, kinases with more spacious active sites might accommodate the tert-butoxy group, leading to preferential binding and inhibition [9].

The allylic amine component of 4-(tert-butoxy)but-2-en-1-amine introduces additional complexity to kinase binding interactions. The conjugated double bond system can participate in π-π stacking interactions with aromatic residues within the kinase active site. The terminal amine group can form hydrogen bonds with key residues in the hinge region, a critical interaction for kinase inhibitor binding [10].

Comparative analysis with known kinase inhibitors reveals structural similarities that suggest potential selectivity patterns. The presence of the tert-butoxy group resembles substituents found in selective inhibitors of specific kinase families. For example, bulky substituents have been incorporated into inhibitors targeting receptor tyrosine kinases to achieve selectivity over serine/threonine kinases [9].

The molecular weight and topological polar surface area of 4-(tert-butoxy)but-2-en-1-amine fall within the range typically associated with kinase inhibitors. These physicochemical properties suggest favorable characteristics for kinase binding, including appropriate lipophilicity and hydrogen bonding potential [9].

Kinase selectivity profiling studies have revealed that even small structural modifications can dramatically alter inhibition patterns. The specific substitution pattern in 4-(tert-butoxy)but-2-en-1-amine, with the tert-butoxy group positioned at the 4-position of the butenyl chain, creates a unique three-dimensional arrangement that could exhibit novel selectivity profiles [8].

The potential for kinase selectivity is further enhanced by the conformational flexibility of the allylic amine system. The compound can adopt multiple conformations, potentially allowing it to bind to kinases with different active site geometries. This conformational adaptability could lead to broad-spectrum kinase inhibition or, conversely, highly selective binding depending on the specific kinase target [8].

Recent advances in kinase selectivity prediction have emphasized the importance of considering both binding affinity and residence time. The structural features of 4-(tert-butoxy)but-2-en-1-amine suggest potential for extended residence time in certain kinase active sites, particularly those that can accommodate the bulky tert-butoxy substituent through induced fit mechanisms [9].

The assessment of kinase inhibition selectivity requires consideration of the compound's behavior under physiological conditions. The stability of 4-(tert-butoxy)but-2-en-1-amine in cellular environments, including resistance to metabolic degradation and maintenance of structural integrity, would influence its kinase inhibition profile [9].

Kinase FamilyPredicted SelectivityStructural Basis
Receptor Tyrosine KinasesHigh [9]Spacious active sites accommodate tert-butoxy group [9]
Serine/Threonine KinasesModerate [9]Variable active site architectures [9]
Lipid KinasesLow [9]Restrictive active sites [9]

Signaling Pathway Modulation

Wnt/β-Catenin Pathway Disruption Mechanisms

The Wnt/β-catenin signaling pathway represents a fundamental cellular communication system that regulates embryonic development, adult tissue homeostasis, and various pathological processes. Understanding the potential mechanisms by which 4-(tert-butoxy)but-2-en-1-amine might disrupt this pathway requires detailed analysis of pathway components and their regulatory interactions [11].

The core logic of Wnt/β-catenin signaling centers on the regulated degradation of β-catenin protein. In the pathway's inactive state, cytoplasmic β-catenin undergoes constant degradation through the action of the Axin destruction complex. This complex, composed of the scaffolding protein Axin, the tumor suppressor APC, casein kinase 1 (CK1), and glycogen synthase kinase 3 (GSK3), orchestrates the sequential phosphorylation of β-catenin at critical serine and threonine residues [11].

The phosphorylation cascade begins with CK1α phosphorylating β-catenin at serine 45, priming the protein for subsequent phosphorylation by GSK3β at threonine 41, serine 37, and serine 33. This phosphorylation pattern creates a recognition site for β-TrCP, an E3 ubiquitin ligase that facilitates β-catenin ubiquitination and subsequent proteasomal degradation. The continuous elimination of β-catenin prevents its nuclear accumulation and maintains target gene repression [11].

The structural features of 4-(tert-butoxy)but-2-en-1-amine suggest several potential mechanisms for Wnt pathway disruption. The compound's primary amine group could interact with key regulatory proteins through hydrogen bonding or electrostatic interactions. The bulky tert-butoxy substituent might interfere with protein-protein interactions within the destruction complex, potentially disrupting the spatial organization required for efficient β-catenin phosphorylation [11].

One potential mechanism involves direct interaction with GSK3β, a critical kinase in the β-catenin degradation pathway. The compound's structural features, particularly the terminal amine group, could facilitate binding to the kinase active site or allosteric regulatory sites. Such interaction might inhibit GSK3β activity, leading to reduced β-catenin phosphorylation and subsequent stabilization of β-catenin protein [11].

The tert-butoxy group's steric bulk could also interfere with the assembly or stability of the Axin destruction complex. Axin functions as a scaffolding protein that brings together the various components required for β-catenin phosphorylation. Disruption of Axin complex assembly through steric hindrance or competitive binding could impair the pathway's ability to degrade β-catenin effectively [11].

Alternative mechanisms might involve interference with the ubiquitin-proteasome system responsible for β-catenin degradation. The compound could potentially inhibit β-TrCP E3 ligase activity or interfere with the recognition of phosphorylated β-catenin by the ubiquitination machinery. Such disruption would lead to β-catenin accumulation even in the presence of an active destruction complex [11].

The double bond in the but-2-en-1-amine moiety introduces additional complexity to potential pathway interactions. Conjugated systems can participate in π-π stacking interactions with aromatic residues in target proteins. Such interactions might contribute to binding affinity or selectivity for specific pathway components [11].

Recent research has highlighted the importance of subcellular localization in Wnt signaling regulation. The compound's physicochemical properties, including its molecular weight and lipophilicity, could influence its cellular distribution and access to key pathway components. The ability to cross cell membranes and accumulate in specific cellular compartments would determine the compound's effectiveness as a pathway modulator [11].

The pathway disruption mechanisms might also involve interference with Wnt ligand-receptor interactions. The compound could potentially compete with Wnt ligands for binding to Frizzled receptors or LRP5/6 co-receptors, preventing pathway activation. Alternatively, it might stabilize inactive receptor conformations, maintaining the pathway in its repressed state [11].

Pathway ComponentPotential InteractionMechanism
GSK3βKinase inhibition [11]Active site binding [11]
Axin complexComplex disruption [11]Steric interference [11]
β-TrCPE3 ligase inhibition [11]Substrate recognition blocking [11]
β-cateninStabilization [11]Phosphorylation prevention [11]

Inflammatory Mediator Regulation

The regulation of inflammatory mediators represents a complex network of cellular signaling pathways that coordinate immune responses and tissue homeostasis. The potential impact of 4-(tert-butoxy)but-2-en-1-amine on inflammatory mediator regulation requires comprehensive analysis of key inflammatory pathways and their molecular targets [12].

The nuclear factor kappa B (NF-κB) pathway serves as a central regulator of inflammatory gene expression. This pathway controls the transcription of numerous inflammatory mediators, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). Understanding how 4-(tert-butoxy)but-2-en-1-amine might modulate NF-κB signaling provides insights into its potential anti-inflammatory mechanisms [12].

Under basal conditions, NF-κB dimers remain sequestered in the cytoplasm through association with inhibitory IκB proteins. Inflammatory stimuli, such as TNF-α or lipopolysaccharide (LPS), trigger the activation of IκB kinase (IKK) complex, leading to IκB phosphorylation, ubiquitination, and degradation. This process liberates NF-κB dimers, allowing their nuclear translocation and subsequent binding to target gene promoters [12].

The structural features of 4-(tert-butoxy)but-2-en-1-amine suggest several potential mechanisms for NF-κB pathway interference. The compound's primary amine group could interact with key regulatory proteins through electrostatic interactions or hydrogen bonding. The tert-butoxy substituent might provide selectivity by imposing steric constraints that favor binding to specific pathway components [12].

One potential mechanism involves direct inhibition of IKK activity. The compound's structural similarity to known IKK inhibitors suggests it might compete with ATP for binding to the kinase active site. Such inhibition would prevent IκB phosphorylation and maintain NF-κB in its inactive cytoplasmic state, thereby reducing inflammatory gene expression [12].

Alternative mechanisms might involve interference with NF-κB-DNA binding interactions. The compound could potentially bind to NF-κB dimers and prevent their association with target gene promoters. This mechanism would allow NF-κB nuclear translocation while blocking its transcriptional activity, effectively decoupling pathway activation from gene expression [12].

The regulation of inflammatory mediators also involves the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which controls the expression of antioxidant and cytoprotective genes. Nrf2 activation can antagonize NF-κB-dependent inflammatory responses, providing a mechanism for resolving inflammation and protecting cells from oxidative stress [12].

Research on structurally related compounds has demonstrated that allyl-containing molecules can activate Nrf2 signaling through covalent modification of Keap1, the cytoplasmic repressor of Nrf2. The allyl group in 4-(tert-butoxy)but-2-en-1-amine might exhibit similar reactivity, leading to Nrf2 activation and subsequent upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) [12].

The compound's potential to modulate inflammatory mediators might also involve interference with microRNA regulation. Recent studies have identified microRNA-155 as a key regulator of inflammatory gene expression, with the ability to enhance TNF-α translation and iNOS expression. Compounds that can reduce microRNA-155 levels might exhibit potent anti-inflammatory effects [12].

The tert-butoxy group's steric properties could contribute to selectivity in inflammatory pathway modulation. Bulky substituents have been incorporated into anti-inflammatory compounds to achieve selectivity for specific targets while minimizing off-target effects. This selectivity is particularly important in inflammatory regulation, where broad pathway inhibition can lead to immunosuppression [12].

Studies on related tert-butyl phenolic compounds have demonstrated significant anti-inflammatory activity through multiple mechanisms. These compounds can inhibit NF-κB activation, reduce inflammatory cytokine production, and enhance antioxidant enzyme expression. The combination of tert-butyl groups with other functional groups appears to create synergistic anti-inflammatory effects [13] [14].

The temporal aspects of inflammatory mediator regulation are also important considerations. The compound's stability and residence time in cellular environments would determine its ability to provide sustained anti-inflammatory effects. Compounds with extended half-lives might provide more effective inflammatory resolution compared to rapidly metabolized molecules [12].

The cellular context of inflammatory mediator regulation adds another layer of complexity. Different cell types express varying levels of inflammatory pathway components, leading to cell-specific responses to anti-inflammatory interventions. The compound's ability to selectively target specific cell types, such as macrophages or neutrophils, could enhance its therapeutic potential [12].

Inflammatory MediatorPathwayRegulation Mechanism
TNF-αNF-κB [12]Transcriptional inhibition [12]
IL-1βNF-κB [12]Gene expression reduction [12]
COX-2NF-κB [12]Promoter binding interference [12]
iNOSNF-κB [12]Transcriptional repression [12]
HO-1Nrf2 [12]Antioxidant pathway activation [12]

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

143.131014166 g/mol

Monoisotopic Mass

143.131014166 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types